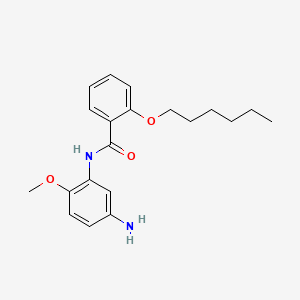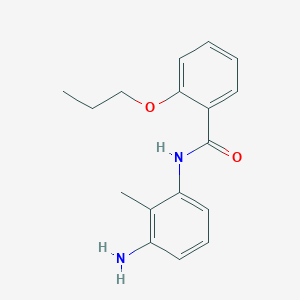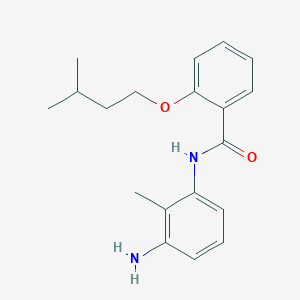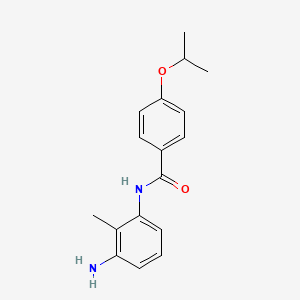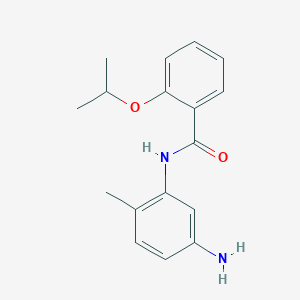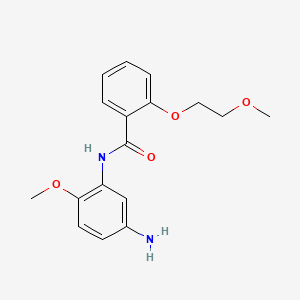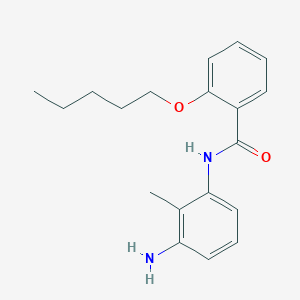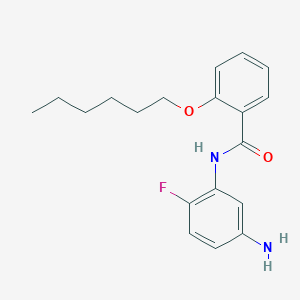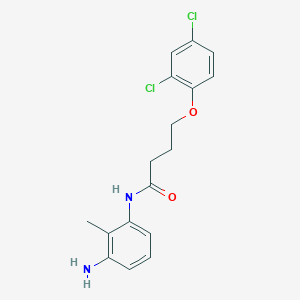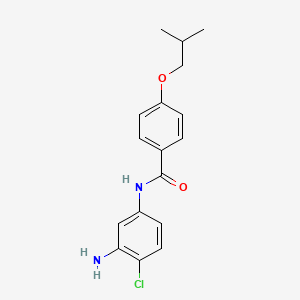
N-(3-Amino-4-clorofenil)-4-isobutoxicibenzamida
Descripción general
Descripción
“N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide” is a chemical compound that likely contains an amide group (-CONH2), a chlorophenyl group (a benzene ring with a chlorine atom), and an isobutoxy group (an ether with isobutyl structure). The exact properties and characteristics would depend on the specific arrangement of these groups .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are typically synthesized through a series of reactions including amide coupling, nucleophilic substitution, and others .Chemical Reactions Analysis
The compound, due to the presence of reactive groups like amide and chlorophenyl, might undergo various chemical reactions like hydrolysis, substitution reactions, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific molecular structure. These could include its melting point, boiling point, solubility in various solvents, stability, reactivity, etc .Aplicaciones Científicas De Investigación
Actividad antiviral
N-(3-Amino-4-clorofenil)-4-isobutoxicibenzamida: y sus derivados han sido estudiados por sus posibles propiedades antivirales. Compuestos con estructuras similares han mostrado actividad contra virus vegetales, como el virus del mosaico del tabaco . Esto sugiere que This compound podría sintetizarse con sustituciones específicas para mejorar sus capacidades antivirales, lo que podría conducir al desarrollo de nuevos agentes antivirales para uso agrícola.
Propiedades antibacterianas y antifúngicas
La similitud estructural del compuesto con agentes antibacterianos y antifúngicos conocidos implica que puede poseer propiedades similares. La investigación sobre derivados de sulfonamida, que comparten un grupo funcional común con This compound, ha revelado una gama de actividades biológicas, incluidos efectos antibacterianos y antifúngicos . Esto abre vías para el uso del compuesto en el desarrollo de nuevos tratamientos para infecciones bacterianas y fúngicas.
Inhibición de la anhidrasa carbónica
This compound: podría actuar como un inhibidor de la anhidrasa carbónica debido a la presencia del grupo sulfonamida . Las anhidrasas carbónicas son enzimas que desempeñan un papel crucial en diversos procesos fisiológicos. Los inhibidores de estas enzimas tienen aplicaciones terapéuticas en el tratamiento de afecciones como el glaucoma, la epilepsia y el mal de altura.
Actividad antitumoral
El potencial del compuesto para inhibir el crecimiento tumoral ha sido sugerido por estudios sobre derivados relacionados de tiadiazol . Estos compuestos fueron sintetizados para dirigirse a las células tumorales, lo que indica que This compound podría modificarse para mejorar sus propiedades antitumorales, contribuyendo a la investigación del cáncer y las opciones de tratamiento.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-amino-4-chlorophenyl)-4-(2-methylpropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-11(2)10-22-14-6-3-12(4-7-14)17(21)20-13-5-8-15(18)16(19)9-13/h3-9,11H,10,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQJMFKGQHQBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



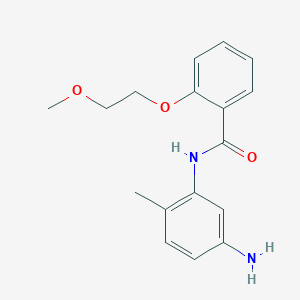
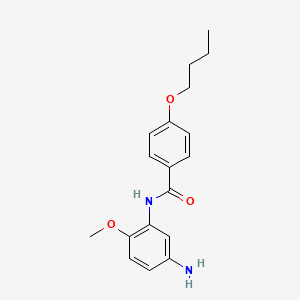
![N-(5-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385030.png)
